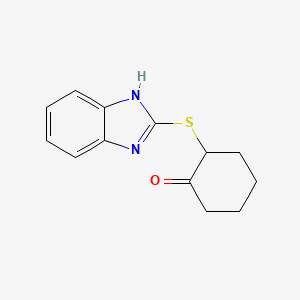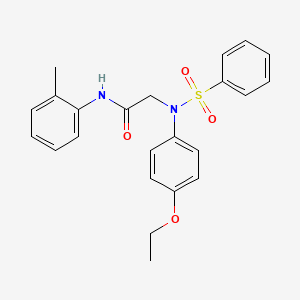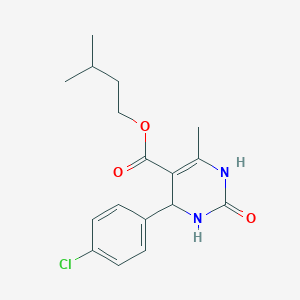![molecular formula C16H15Cl2NOS B4929640 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide, also known as CB-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用机制
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide exerts its therapeutic effects through its interaction with the endocannabinoid system, specifically the CB2 receptor. The CB2 receptor is primarily found in the immune system and is involved in regulating immune function and inflammation. 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide binds to the CB2 receptor, leading to the activation of various signaling pathways that result in its therapeutic effects.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to have various biochemical and physiological effects. In cancer research, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to have neuroprotective effects, including reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its specificity for the CB2 receptor, which allows for targeted therapeutic effects. Additionally, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide. One area of interest is the development of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide-based therapies for cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide and its potential interactions with other compounds. Finally, research on the pharmacokinetics and pharmacodynamics of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide is needed to optimize dosing and administration in clinical settings.
合成方法
The synthesis of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-[(4-chlorobenzyl)thio]ethanamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide.
科学研究应用
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been extensively studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to inhibit the growth and proliferation of cancer cells, suggesting its potential as a cancer treatment. Inflammation research has also shown that 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has anti-inflammatory properties, which may be beneficial for treating inflammatory diseases such as arthritis. In neurological disorders, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to have neuroprotective effects, which may be useful for treating conditions such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-13-7-5-12(6-8-13)11-21-10-9-19-16(20)14-3-1-2-4-15(14)18/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQFQQZOISUVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)

![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)
![6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)
![3-bromo-4-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4929599.png)


![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)